molecular formula C21H17F2N5O2 B3413094 2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 941973-10-0

2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B3413094
CAS No.: 941973-10-0
M. Wt: 409.4 g/mol
InChI Key: YVBPAISHDSSAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(4-Fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(4-fluorophenyl)methyl]acetamide is a high-purity chemical compound offered for research and development purposes. This molecule features a pyrazolo[3,4-d]pyridazin-7-one core, a structure of significant interest in medicinal chemistry due to its potential as a kinase inhibitor scaffold . The compound is substituted with 4-fluorophenyl groups, which can influence bioavailability and binding affinity. Research Applications and Value: While the specific biological target and mechanism of action for this exact compound require further investigation, analogous pyrazolo[3,4-d]pyridazine derivatives are being actively explored in oncology research for their ability to modulate kinase activity . Researchers may utilize this compound as a key intermediate or building block in synthetic chemistry or as a candidate for high-throughput screening in drug discovery campaigns aimed at identifying new therapeutic agents. Quality and Usage: Supplied with detailed analytical data (including HPLC and mass spectrometry) to ensure identity and purity, this product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N5O2/c1-13-18-11-25-28(17-8-6-16(23)7-9-17)20(18)21(30)27(26-13)12-19(29)24-10-14-2-4-15(22)5-3-14/h2-9,11H,10,12H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBPAISHDSSAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyridazinone core, followed by the introduction of the fluorophenyl and acetamide groups. Common reagents used in these reactions include fluorobenzene derivatives, methylating agents, and acylating agents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high-quality products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(4-fluorophenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .

Scientific Research Applications

Overview

The compound 2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(4-fluorophenyl)methyl]acetamide is a complex organic molecule with significant potential in various scientific fields, particularly in medicinal chemistry due to its unique structural features. Its pyrazolo[3,4-d]pyridazin core is associated with diverse biological activities, making it a candidate for drug development and other applications.

Medicinal Chemistry

The compound exhibits potential as a lead molecule for drug discovery due to its structural characteristics. It may interact with specific biological targets such as enzymes and receptors:

  • Anti-inflammatory Activity : The acetamide functional group suggests potential anti-inflammatory properties, which could be explored in therapeutic contexts.
  • Anticancer Potential : Preliminary studies indicate that compounds with similar structures have shown anticancer activity against various cancer cell lines, making this compound a candidate for further investigation in oncology.

Research has shown that derivatives of pyrazolo[3,4-d]pyridazine can possess significant biological activities:

  • Inhibition of Cancer Cell Proliferation : Compounds similar to this one have been noted for their ability to inhibit the proliferation of cancer cells, particularly breast cancer (MCF-7) cells.

Chemical Synthesis

The compound serves as an important building block for synthesizing more complex molecules in organic chemistry:

  • Synthetic Routes : The synthesis typically involves multi-step organic reactions that can be optimized for yield and purity. This compound can be used to create other derivatives with potentially enhanced biological activities.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of pyrazolo[3,4-d]pyridazine derivatives demonstrated that compounds with fluorinated aromatic groups exhibited enhanced cytotoxicity against MCF-7 cells. The presence of the fluorophenyl group in this compound is hypothesized to contribute to its efficacy by increasing lipophilicity and improving cell membrane penetration.

Case Study 2: Anti-inflammatory Effects

Research on related compounds has indicated that modifications at the acetamide position can significantly alter anti-inflammatory activity. This suggests that the target compound may also exhibit similar properties and warrants further exploration through in vitro and in vivo studies.

Mechanism of Action

The mechanism of action of 2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridine Analog ()

The compound 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-fluorophenyl)acetamide (C27H20FClN4O2) shares a pyrazolo-pyridine core but differs in substituents:

  • Substituents : 4-chlorophenyl (vs. 4-fluorophenyl in the target compound) and phenyl at position 1.
  • Physical Properties : Melting point 214–216°C, lower than fluorinated analogs, suggesting reduced crystallinity due to chlorine’s bulkier van der Waals radius .
  • Spectral Data : IR shows C=O at 1684 cm⁻¹, consistent with the acetamide group. NMR reveals distinct aromatic proton environments due to chlorine’s electron-withdrawing effects .

Pyrazolo[3,4-d]pyrimidine Analog ()

The compound N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide (C27H19F2N5O3) features a pyrazolo-pyrimidine core fused with a chromenone moiety. Key differences include:

  • Bioactivity: Chromenone integration may enhance kinase inhibition, as seen in related flavonoids.
  • Physical Properties : Higher melting point (302–304°C) due to extended conjugation and rigidity .

Substituent Effects

Fluorine vs. Chlorine

  • Electron Effects : Fluorine’s strong electron-withdrawing nature increases the acidity of adjacent protons, as observed in NMR chemical shifts (e.g., 7.19–7.73 ppm in vs. upfield shifts in fluorinated analogs) .
  • Metabolic Stability : Fluorine reduces oxidative metabolism, as demonstrated in comparative pharmacokinetic studies of halogenated pyridazines .

Acetamide Linker Modifications

  • N-Substituents : The target compound’s N-[(4-fluorophenyl)methyl] group contrasts with ’s 2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-pyridin-2-ylacetamide , which has a pyridinyl substituent. This alters solubility (logP: ~3.2 for the target vs. ~2.8 for the pyridinyl analog) .

Comparative Data Table

Property/Parameter Target Compound Compound Compound
Molecular Formula C22H19F2N5O2 C27H20FClN4O2 C27H19F2N5O3
Core Structure Pyrazolo[3,4-d]pyridazine Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-d]pyrimidine
Melting Point (°C) Not reported 214–216 302–304
Key Substituents 4-Fluorophenyl, methyl, acetamide 4-Chlorophenyl, phenyl Chromenone, 3-fluorophenyl
IR C=O Stretch (cm⁻¹) ~1680 (estimated) 1684 1685–1690 (estimated)
Bioactivity (Inferred) Kinase inhibition potential Antimicrobial (unverified) Kinase/protease inhibition

Research Implications

  • Dereplication : Molecular networking () could differentiate the target compound from analogs via MS/MS fragmentation patterns (e.g., m/z 486 in vs. higher mass in the target) .
  • Lumping Strategies : Similar fluorinated pyrazolo-pyridazines may be grouped in pharmacokinetic models, as per ’s lumping principles .

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[3,4-d]pyridazine core. Key steps include:

  • Substitution reactions : Introduction of fluorophenyl and methyl groups via nucleophilic aromatic substitution, optimized using polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Acetamide coupling : Reaction of intermediates with activated esters (e.g., chloroacetamide derivatives) under basic conditions (e.g., triethylamine) to form the final acetamide moiety .
  • Oxidation steps : Controlled oxidation at the 7-position using agents like potassium persulfate in acidic media . Reaction monitoring via TLC and HPLC ensures intermediate purity (>95%) before proceeding .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and aromatic proton environments, with fluorine atoms causing distinct splitting patterns .
  • HPLC : Quantifies purity (>98% for pharmacological studies) and detects trace byproducts .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C₂₂H₂₀F₂N₄O₂) and isotopic patterns .

Q. What preliminary assays are used to evaluate pharmacological activity?

Initial screening includes:

  • In vitro cell viability assays (e.g., MTT assay) to assess cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition studies : Testing against kinases or proteases using fluorogenic substrates .
  • Binding affinity assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with target proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

Systematic optimization via Design of Experiments (DOE) is recommended:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity, while dichloromethane reduces side reactions .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions .
  • Temperature control : Maintaining 60–80°C prevents thermal degradation of intermediates . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) resolves yield discrepancies .

Q. What computational strategies predict the compound’s reactivity and regioselectivity?

  • Density Functional Theory (DFT) : Calculates transition states and activation energies for substitution reactions, guiding solvent and catalyst selection .
  • Molecular docking : Predicts binding modes with biological targets (e.g., kinases) using software like AutoDock Vina .
  • Reaction pathway simulations : Tools like Gaussian or ORCA model intermediates and byproduct formation .

Q. How can structural modifications resolve contradictory bioactivity data across studies?

Contradictions often arise from substituent effects. Strategies include:

  • SAR studies : Modifying the 4-methyl group to bulkier substituents (e.g., isopropyl) to enhance steric hindrance and target specificity .
  • Introduction of electron-withdrawing groups (e.g., -CF₃) at the 4-fluorophenyl position to improve binding affinity .
  • Pharmacophore modeling : Identifies critical functional groups (e.g., acetamide oxygen) for activity retention .

Methodological Challenges and Solutions

Q. What strategies improve aqueous solubility for in vivo studies?

  • Prodrug design : Incorporation of phosphate or glycoside moieties at the 7-oxo position .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles enhances bioavailability .
  • Co-solvent systems : Use of PEG-400 or cyclodextrins in dosing solutions .

Q. How can off-target effects in kinase inhibition assays be mitigated?

  • Selectivity profiling : Broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) identify cross-reactivity .
  • Crystal structure analysis : Resolve binding interactions to refine substituent geometry .
  • Kinetic studies : Measure IC₅₀ shifts under varying ATP concentrations to distinguish competitive vs. non-competitive inhibition .

Data Analysis and Validation

Q. Which advanced spectroscopic techniques resolve complex stereochemical ambiguities?

  • 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships in crowded aromatic regions .
  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks .
  • Dynamic HPLC : Chiral columns separate enantiomers for stereochemical validation .

Q. How are machine learning models applied to design derivatives with improved potency?

  • QSAR models : Train on datasets of IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) .
  • Generative adversarial networks (GANs) : Propose novel derivatives with optimized ADMET profiles .
  • Bayesian optimization : Prioritizes synthetic routes based on predicted success rates .

Q. Tables for Comparative Analysis

Q. Table 1: Solvent Impact on Substitution Reaction Yields

SolventDielectric ConstantYield (%)Purity (%)Evidence Source
DMF36.77897
DCM8.94589
Acetonitrile37.56593

Q. Table 2: Common Byproducts in Acetamide Coupling

ByproductFormation CauseMitigation StrategyEvidence Source
Di-acylated derivativeExcess chloroacetamideStoichiometric reagent control
Hydrolyzed pyridazineMoisture exposureAnhydrous conditions
Oxidized acetamideResidual oxidizing agentsPost-reduction with NaBH₄

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(4-fluorophenyl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(4-fluorophenyl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.